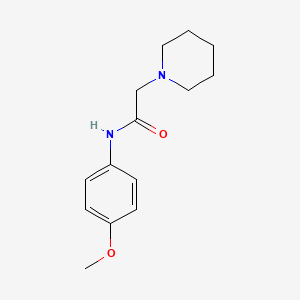
1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide is a quaternary ammonium compound with a complex structure that includes a benzyloxy group, a trimethylammonium group, and a long dodecyl chain. This compound is known for its surfactant properties and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide typically involves multiple steps:
Benzyl Protection: The initial step involves the protection of a hydroxyl group using benzyl bromide to form a benzyloxy group.
Quaternization: The next step involves the quaternization of a tertiary amine with methyl iodide to form the trimethylammonium group.
Alkylation: The final step involves the alkylation of the quaternary ammonium compound with a dodecyl bromide to introduce the long dodecyl chain.
Industrial production methods may involve optimized reaction conditions to improve yield and purity, such as the use of specific solvents and catalysts .
Chemical Reactions Analysis
1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form benzoic acid derivatives.
Reduction: The compound can undergo reduction reactions to remove the benzyloxy group.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or chloride ions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide has several scientific research applications:
Chemistry: It is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: The compound is used in biological studies to investigate cell membrane interactions and permeability.
Industry: The compound is used in the formulation of detergents and cleaning agents due to its surfactant properties
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide involves its interaction with lipid membranes. The long dodecyl chain allows the compound to insert into lipid bilayers, disrupting membrane integrity and increasing permeability. The trimethylammonium group interacts with negatively charged phospholipids, further destabilizing the membrane structure .
Comparison with Similar Compounds
Similar compounds to 1-(Benzyloxy)-N,N,N-trimethyl-1-oxo-2-dodecanaminium bromide include other quaternary ammonium surfactants such as cetyltrimethylammonium bromide and benzalkonium chloride. Compared to these compounds, this compound has a unique benzyloxy group that provides additional chemical reactivity and potential for functionalization .
Properties
CAS No. |
10558-34-6 |
|---|---|
Molecular Formula |
C22H38BrNO2 |
Molecular Weight |
428.4 g/mol |
IUPAC Name |
trimethyl-(1-oxo-1-phenylmethoxydodecan-2-yl)azanium;bromide |
InChI |
InChI=1S/C22H38NO2.BrH/c1-5-6-7-8-9-10-11-15-18-21(23(2,3)4)22(24)25-19-20-16-13-12-14-17-20;/h12-14,16-17,21H,5-11,15,18-19H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
KVRXUIMNZQTQFQ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCC(C(=O)OCC1=CC=CC=C1)[N+](C)(C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


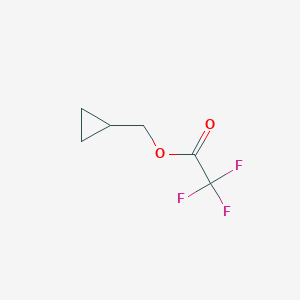


![(3S)-3-{[Tri(propan-2-yl)silyl]oxy}-1-oxaspiro[5.5]undec-4-en-7-one](/img/structure/B11949565.png)
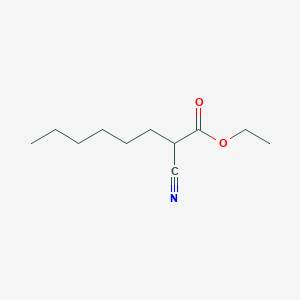
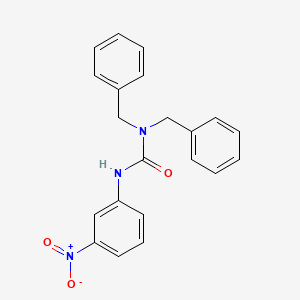


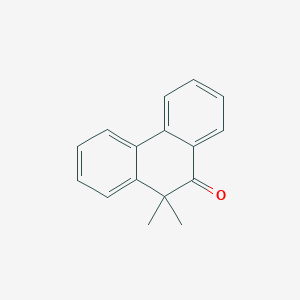

![n-[(e)-(2,4-Dichlorophenyl)methylidene]-4-methoxyaniline](/img/structure/B11949604.png)

